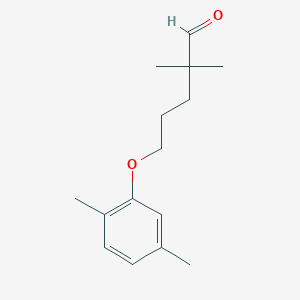
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal is an organic compound known for its unique chemical structure and properties It is a derivative of phenoxy compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal typically involves a multi-step process. One common method includes the O-alkylation of 2,5-dimethylphenol with an appropriate alkylating agent, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a base like sodium hydride. This reaction is usually carried out in a polar aprotic solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst
Major Products
Oxidation: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
Reduction: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanol.
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and other lipid disorders
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal involves its interaction with specific molecular targets and pathways. In the context of its use as a lipid-regulating agent, it activates peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform. This activation leads to the modulation of lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) levels .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid, known for its lipid-lowering effects
Clofibrate: Another fibrate compound used to treat hyperlipidemia
Uniqueness
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal is unique due to its specific chemical structure, which allows for targeted interactions with PPARs. This specificity makes it a valuable compound in the development of lipid-regulating drugs and other therapeutic agents .
Properties
CAS No. |
39938-97-1 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal |
InChI |
InChI=1S/C15H22O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10-11H,5,8-9H2,1-4H3 |
InChI Key |
RKXNISLDHPNUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















